molecular formula C9H17NO B2582168 1-(5-Oxaspiro[3.4]octan-6-yl)ethanamine CAS No. 2248343-17-9

1-(5-Oxaspiro[3.4]octan-6-yl)ethanamine

Cat. No.: B2582168
CAS No.: 2248343-17-9
M. Wt: 155.241
InChI Key: JKNFCVGYOQMNMV-UHFFFAOYSA-N
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Description

1-(5-Oxaspiro[34]octan-6-yl)ethanamine is a spirocyclic compound characterized by a unique structure where an oxaspiro ring is fused with an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Oxaspiro[3.4]octan-6-yl)ethanamine typically involves the formation of the oxaspiro ring followed by the introduction of the ethanamine group. One common method involves the use of 1,3-dichloroacetone as a cyclopropanone equivalent. The reaction is carried out in anhydrous tetrahydrofuran with 2,3-dihydrofuran and t-butyllithium at low temperatures (around -78°C) to form the oxaspiro ring . The ethanamine group is then introduced through subsequent reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Oxaspiro[3.4]octan-6-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethanamine group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(5-Oxaspiro[3.4]octan-6-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-(5-Oxaspiro[3.4]octan-6-yl)ethanamine can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific ring size and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-oxaspiro[3.4]octan-6-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-7(10)8-3-6-9(11-8)4-2-5-9/h7-8H,2-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNFCVGYOQMNMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2(O1)CCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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